molecular formula C14H10O4 B146846 Diphenic acid CAS No. 482-05-3

Diphenic acid

Cat. No.: B146846
CAS No.: 482-05-3
M. Wt: 242.23 g/mol
InChI Key: GWZCCUDJHOGOSO-UHFFFAOYSA-N
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Description

Diphenic acid, also known as [1,1’-Biphenyl]-2,2’-dicarboxylic acid, is an organic compound with the molecular formula C14H10O4. It is a white solid that is most commonly studied among several isomeric dicarboxylic acids of biphenyl. This compound can be prepared in the laboratory and is also a product of microbial action on phenanthrene .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phthalic Acid: Similar in structure but with carboxyl groups on adjacent carbon atoms of a single benzene ring.

    Terephthalic Acid: Similar in structure but with carboxyl groups on opposite carbon atoms of a single benzene ring.

Uniqueness of Diphenic Acid:

Properties

IUPAC Name

2-(2-carboxyphenyl)benzoic acid
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InChI

InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
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InChI Key

GWZCCUDJHOGOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
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Molecular Formula

C14H10O4
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DSSTOX Substance ID

DTXSID0060064
Record name [1,1'-Biphenyl]-2,2'-dicarboxylic acid
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Molecular Weight

242.23 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Diphenic acid
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Vapor Pressure

0.00000001 [mmHg]
Record name Diphenic acid
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CAS No.

482-05-3
Record name Diphenic acid
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Record name DIPHENIC ACID
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Synthesis routes and methods

Procedure details

Diphenic anhydride (10 g, 0.045 mol) was dissolved in 30 ml of methanol and refluxed overnight. Removal of the solvent and drying the product under vacuum afforded 11.8 g of diphenic acid momo-methyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Diphenic acid is frequently obtained via the oxidation of phenanthrene. One method utilizes peracetic acid generated in situ from acetic acid and hydrogen peroxide. [, ] This approach often involves reaction distillation and can be optimized by adjusting parameters such as molar ratios of reactants, reaction time, and temperature. [, ]

A: The molecular formula of this compound is C14H10O4. Its molecular weight is 242.23 g/mol. []

A: Researchers frequently use Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound and its derivatives. IR spectroscopy reveals information about functional groups, particularly the characteristic carbonyl stretches of carboxylic acids. NMR spectroscopy provides insights into the structure and connectivity of atoms within the molecule. MS is useful for determining molecular weight and analyzing fragmentation patterns. [, , , ]

A: this compound belongs to the biphenyl family, featuring two phenyl rings connected by a single bond. The presence of two carboxylic acid groups at the 2,2' positions of the biphenyl system imparts unique conformational flexibility to the molecule, influencing its interactions with other molecules. [, ]

A: Modifying the this compound structure with various substituents can significantly alter its properties. For instance, introducing electron-withdrawing groups like nitro groups can impact the molecule's acidity, reactivity, and biological activity. [, ] Conversely, electron-donating substituents like methoxy groups can have different effects. [, ]

A: Yes, this compound, a downstream metabolite in the phenanthrene degradation pathway, serves as a dependable indicator of phenanthrene metabolism in environments where microbial communities thrive. [, ]

A: Polyporus sp. utilize a combination of enzymes, including phenoloxidases and dioxygenases, to degrade phenanthrene. [] One identified pathway involves the initial attack at the C9 and C10 positions of phenanthrene, leading to the formation of this compound as a key intermediate. [, ]

A: Yes, this compound acts as a versatile bridging ligand in coordination polymers due to its ability to bind metal ions through its carboxylate groups. The structural diversity observed in this compound-based coordination polymers arises from the molecule's conformational flexibility and the potential for various coordination modes. [, , ]

A: Alkyl esters of this compound have been investigated for their potential as plasticizers. [] Additionally, alkyd resins derived from diphenic anhydride exhibit properties comparable to phthalic alkyds, suggesting potential applications in polymer chemistry. []

A: Exploring the potential of this compound in the development of metal-organic frameworks (MOFs) for applications such as gas storage, separation, and catalysis presents exciting opportunities. [] Further investigations into the biodegradation pathways of this compound and its derivatives are crucial for understanding its environmental fate and potential risks. [] Additionally, exploring the impact of different substituents on the properties of this compound derivatives could lead to the discovery of novel materials with tailored properties. [, ]

A: Computational methods like molecular modeling, docking studies, and density functional theory (DFT) calculations can aid in understanding the structural properties, conformational preferences, and reactivity of this compound and its derivatives. These tools can predict molecular interactions, elucidate reaction mechanisms, and guide the design of novel materials with specific properties. [, ]

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